N-Boc-N'-(mPEG24)-L-Lysine-OH
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Overview
Description
N-tert-Butyloxycarbonyl-N’-(methoxy polyethylene glycol 24)-L-Lysine-OH is a compound that combines the protective group tert-butyloxycarbonyl (Boc) with methoxy polyethylene glycol (mPEG) and the amino acid L-Lysine. This compound is often used in peptide synthesis and drug delivery systems due to its unique properties, including solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-N’-(methoxy polyethylene glycol 24)-L-Lysine-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-Lysine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl-N’-(methoxy polyethylene glycol 24)-L-Lysine-OH undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amidation: The compound can react with carboxylic acids or acid chlorides to form amides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
Deprotection: Free amine derivative of L-Lysine.
Amidation: Amide derivatives depending on the carboxylic acid or acid chloride used.
Scientific Research Applications
N-tert-Butyloxycarbonyl-N’-(methoxy polyethylene glycol 24)-L-Lysine-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides due to its stability and solubility.
Drug Delivery: The mPEG moiety enhances solubility and biocompatibility, making it useful in drug delivery systems.
Bioconjugation: Used in the conjugation of peptides and proteins to improve their pharmacokinetic properties.
Mechanism of Action
The mechanism of action of N-tert-Butyloxycarbonyl-N’-(methoxy polyethylene glycol 24)-L-Lysine-OH involves:
Protection and Deprotection: The Boc group protects the amino group during synthesis and can be removed under acidic conditions to reveal the free amine.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyloxycarbonyl-L-Lysine: Similar in structure but lacks the mPEG moiety.
N-tert-Butyloxycarbonyl-N’-(methoxy polyethylene glycol 12)-L-Lysine: Similar but with a shorter mPEG chain.
Uniqueness
N-tert-Butyloxycarbonyl-N’-(methoxy polyethylene glycol 24)-L-Lysine-OH is unique due to its longer mPEG chain, which provides enhanced solubility and biocompatibility compared to shorter mPEG derivatives .
Properties
IUPAC Name |
(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H120N2O29/c1-61(2,3)92-60(67)63-57(59(65)66)7-5-6-9-62-58(64)8-10-69-13-14-71-17-18-73-21-22-75-25-26-77-29-30-79-33-34-81-37-38-83-41-42-85-45-46-87-49-50-89-53-54-91-56-55-90-52-51-88-48-47-86-44-43-84-40-39-82-36-35-80-32-31-78-28-27-76-24-23-74-20-19-72-16-15-70-12-11-68-4/h57H,5-56H2,1-4H3,(H,62,64)(H,63,67)(H,65,66)/t57-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKYSHPOTCOWIY-SMWREMLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H120N2O29 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1345.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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